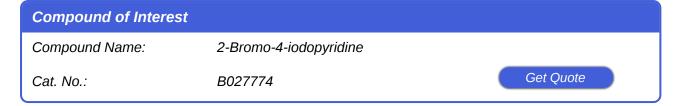


A Comprehensive Technical Guide to 2-Bromo-4iodopyridine for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Bromo-4-iodopyridine**, a key building block in modern organic synthesis. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications in cross-coupling reactions, tailored for professionals in chemical research and drug development.

Commercial Availability and Suppliers

2-Bromo-4-iodopyridine is readily available from a variety of chemical suppliers, catering to research and development needs. The table below summarizes the offerings from several key suppliers.

Supplier	Product Number(s)	Purity	Available Quantities
Sigma-Aldrich	SY3432449910	95%	5 g, 10 g, 25 g
Thermo Scientific	L20015.06	≥96.0% (GC), 97%	5 g
TCI America	B5119	>98.0% (GC)	1 g, 5 g
Chem-Impex	28666	-	1 g, 5 g, 10 g, 25 g
BLD Pharm	BD108343	97%	1 g, 5 g, 25 g
MedChemExpress	HY-W008398	-	5 g, 10 g



Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-Bromo-4-iodopyridine** is provided below for easy reference.

Property	Value	
CAS Number	100523-96-4	
Molecular Formula	C₅H₃BrIN	
Molecular Weight	283.89 g/mol	
Appearance	White to pale cream or pale yellow crystals or powder	
Melting Point	59-68 °C	
Purity	≥95% (typically >97% by GC)	

Spectroscopic Data: While specific, verified spectra for **2-Bromo-4-iodopyridine** are not widely published in publicly accessible databases, typical spectral characteristics can be anticipated based on its structure. Researchers should obtain and interpret spectra on their own material for definitive characterization.

- ¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen and halogen substituents.
- ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine and iodine atoms will be significantly shifted downfield.
- IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and C-I stretching vibrations at lower frequencies.



Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound. The isotopic pattern of the molecular ion will be
characteristic of a molecule containing one bromine atom.

Synthesis of 2-Bromo-4-iodopyridine

A common and effective method for the synthesis of **2-Bromo-4-iodopyridine** is through a "halogen dance" reaction, which involves the rearrangement of a halogen atom on the pyridine ring. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Halogen Dance

This two-step procedure starts from the readily available 2-bromopyridine.

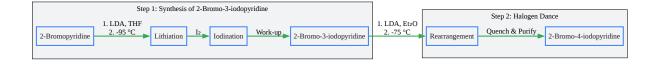
Step 1: Synthesis of 2-Bromo-3-iodopyridine

- Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (7.0 mL, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to -40 °C. To this, add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol) dropwise. Stir the resulting mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
- Lithiation of 2-Bromopyridine: Cool the LDA solution to -95 °C. Add a solution of 2-bromopyridine (4.85 mL, 0.05 mol) in anhydrous THF (20 mL) dropwise, maintaining the temperature between -95 °C and -90 °C. Stir the reaction mixture at this temperature for 3-4 hours.
- Iodination: Prepare a solution of iodine (12.7 g, 0.05 mol) in anhydrous THF (40 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -95 °C. Stir for an additional 40-50 minutes.
- Work-up and Isolation: Quench the reaction by the careful addition of a 10% aqueous acetic
 acid solution until the pH is between 8 and 9. Add distilled water (50 mL) and extract the
 mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous
 sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-3-iodopyridine
 can be purified by column chromatography.



Step 2: Halogen Dance to 2-Bromo-4-iodopyridine

- Preparation of LDA: Prepare a fresh solution of LDA (0.05 mol) in anhydrous diethyl ether (100 mL) as described in Step 1.
- Rearrangement Reaction: Cool the LDA solution to -75 °C. Add a solution of 2-bromo-3-iodopyridine (from the previous step) in anhydrous diethyl ether (20 mL) dropwise. Stir the mixture at -75 °C. The progress of the halogen dance can be monitored by thin-layer chromatography (TLC).
- Quenching and Isolation: Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield 2-Bromo-4-iodopyridine as a solid.



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Caption: Synthetic workflow for **2-Bromo-4-iodopyridine**.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in **2-Bromo-4-iodopyridine** makes it an exceptionally useful substrate for sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the



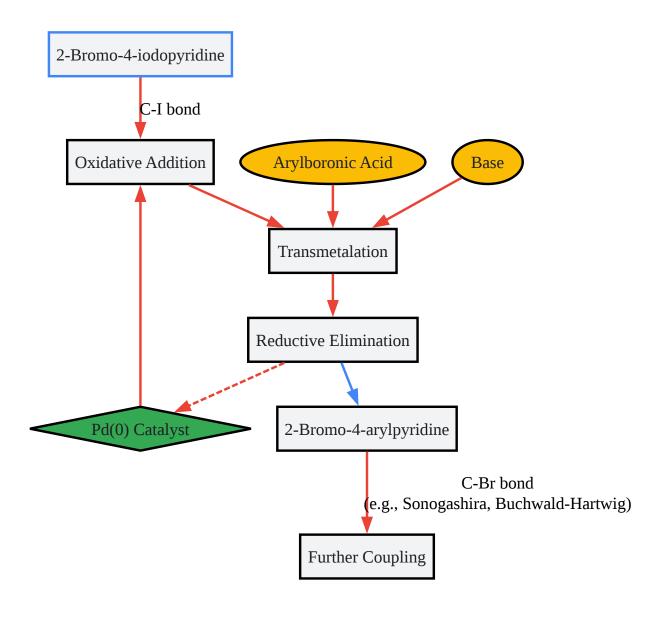
C-Br bond. This allows for selective functionalization at the 4-position, leaving the 2-position available for a subsequent transformation.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 4-position of **2-Bromo-4-iodopyridine**.

- Reaction Setup: In an oven-dried Schlenk flask, combine **2-Bromo-4-iodopyridine** (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
- Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
- Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the 2-bromo-4-arylpyridine derivative.





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Caption: Selective cross-coupling pathway of **2-Bromo-4-iodopyridine**.

The resulting 2-bromo-4-arylpyridine is a valuable intermediate that can undergo a second cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, at the C-2 position to generate highly functionalized and complex pyridine derivatives. This sequential approach provides a powerful tool for the construction of molecular libraries in drug discovery and materials science.







• To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-4-iodopyridine for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027774#commercial-availability-and-suppliers-of-2-bromo-4-iodopyridine]

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